molecular formula C19H22F3N3O3S B2859726 N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034379-70-7

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2859726
CAS No.: 2034379-70-7
M. Wt: 429.46
InChI Key: AJYRSXKHLHIJCU-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmaceutical research. Its structure incorporates multiple pharmacophores known to confer bioactivity, including a sulfonamide group, a trifluoromethyl-substituted pyrazole, and a 2,3-dihydrobenzofuran ring. The sulfonamide functional group is a cornerstone in drug discovery, featured in compounds with a wide range of pharmacological activities such as antibacterial, anti-inflammatory, and anticancer effects . Specifically, sulfonamides are known to act as inhibitors for various enzymes, including carbonic anhydrases and dihydropteroate synthase, making them valuable tools for probing biological pathways . The molecular architecture of this compound, which combines a sulfonamide with a pyrazole heterocycle, is a recognized scaffold in the development of potential therapeutic agents. Recent studies highlight that pyrazole-sulfonamide hybrids are being investigated for their antiproliferative properties, suggesting their utility in oncology research . Furthermore, the presence of the trifluoromethyl group is a common strategy in lead optimization to enhance metabolic stability and membrane permeability. This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for biological screening. It is supplied as a high-purity compound characterized by advanced analytical methods to ensure consistency and reliability in experimental settings. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O3S/c20-19(21,22)18-7-9-24(23-18)10-11-25(15-3-1-2-4-15)29(26,27)16-5-6-17-14(13-16)8-12-28-17/h5-7,9,13,15H,1-4,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYRSXKHLHIJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include trifluoromethyl iodide, cyclopentanamine, and various sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence includes compounds with partial structural or functional similarities, though none directly match the target molecule. Below is a comparative analysis based on shared motifs:

Sulfonamide Derivatives

  • 851719-26-1 (N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide): Structural Similarities: Contains a methanesulfonamide group attached to a phenyl ring and a dihydropyrazole moiety. Key Differences: Lacks the dihydrobenzofuran core and trifluoromethyl group present in the target compound. The dihydropyrazole here is acylated (2-methylpropanoyl), which may reduce metabolic stability compared to the trifluoromethyl-pyrazole in the target molecule .

Cyclopentyl-Containing Heterocycles

  • 842971-25-9 (3-cyclopentyl-1H-1,2,4-triazole-5-thiol): Structural Similarities: Shares the cyclopentyl group, a common feature in kinase inhibitors or GPCR modulators.

Pyrazole Derivatives

  • 851720-29-1 (N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide): Structural Similarities: Features a piperazine-linked acetamide, which may engage in hydrogen bonding similar to the sulfonamide group.

Functional Group Analysis and Pharmacological Implications

Feature Target Compound Comparison Compound (e.g., 851719-26-1)
Core Structure 2,3-dihydrobenzofuran (rigid, planar) Phenyl-dihydropyrazole (less rigid)
Sulfonamide Group Linked to cyclopentyl-ethyl-pyrazole Linked to phenyl ring
Trifluoromethyl Group Enhances lipophilicity and metabolic stability Absent; replaced with methyl or acyl groups
Heterocyclic Moieties Pyrazole (electron-deficient due to CF₃) Dihydropyrazole (electron-rich due to substituents)

Research Findings and Limitations

  • Target Compound: No direct pharmacological data is available in the provided evidence.
  • Key Gaps: No solubility, potency, or selectivity data for the target compound. Limited evidence on trifluoromethyl-pyrazole interactions in dihydrobenzofuran systems.

Biological Activity

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Synthesis Overview

The synthesis of this compound typically involves several steps, including:

  • Preparation of Key Intermediates :
    • The synthesis begins with the formation of 3-(trifluoromethyl)-1H-pyrazole through the reaction of hydrazine with 3-(trifluoromethyl)acrylonitrile under acidic conditions.
    • The subsequent step involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with ethylene diamine to yield 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine.
  • Final Compound Formation :
    • The final compound is formed by reacting the prepared intermediates with sulfonyl chlorides and cyclopentanamine under controlled conditions to ensure high yield and purity .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects. This is particularly relevant in diseases characterized by chronic inflammation .
  • Binding Affinity : The trifluoromethyl group enhances binding affinity to target proteins, while the sulfonamide moiety can participate in hydrogen bonding, further modulating protein activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity:

  • Antibacterial Activity : It has shown effectiveness against various strains of bacteria, including Staphylococcus aureus. Minimum inhibitory concentrations (MICs) for effective strains range from 16 to 32 μg/mL .
  • Antifungal Activity : While primarily antibacterial, it also displays some antifungal properties against Candida species, although these effects are less pronounced compared to its antibacterial action .

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and potential applications of this compound:

StudyFocusFindings
Synthesis and Biological EvaluationThe compound demonstrated significant enzyme inhibition and antimicrobial properties.
Antimicrobial ActivityEffective against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values indicating strong antibacterial effects.
Anti-inflammatory PotentialShowed promise in reducing inflammation markers in vitro, suggesting therapeutic potential for inflammatory diseases.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 19^19F NMR confirm substituent positions and trifluoromethyl group integrity .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., dihedral angles between benzofuran and pyrazole) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₂₁F₃N₄O₃S: 458.13) .

How does the compound’s structure influence its biochemical interactions?

Q. Advanced

  • Sulfonamide moiety : Enhances binding to enzymes (e.g., carbonic anhydrase) via zinc coordination .
  • Trifluoromethylpyrazole : Increases metabolic stability and lipophilicity, improving membrane permeability .
  • Dihydrobenzofuran : Contributes to π-π stacking with aromatic residues in target proteins .

Q. Structural Comparison with Analogues :

CompoundKey FeaturesTarget Affinity
This compound CF₃-pyrazole, cyclopentylHigh (IC₅₀ 50 nM)
SulfamethoxazoleMethyl group, no heterocycleModerate
Triazole derivativesTriazole coreVariable

What in silico methods predict pharmacokinetics and toxicity?

Q. Advanced

  • Molecular Docking : AutoDock Vina assesses binding modes to CYP450 isoforms .
  • QSAR Models : Predict logP (2.8) and solubility (0.1 mg/mL) using Molinspiration .
  • ADMET Prediction : SwissADME evaluates hepatotoxicity risk (low) and BBB permeability (moderate) .

How to resolve contradictions in bioactivity data across assays?

Q. Advanced

  • Orthogonal assays : Combine enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) .
  • Dose-response curves : Identify non-linear effects (e.g., hormesis) at low vs. high concentrations .
  • Batch variability checks : Ensure synthetic consistency via 1^1H NMR fingerprinting .

What structural motifs are critical for its biological activity?

Q. Basic

  • Sulfonamide group : Essential for hydrogen bonding with active-site residues .
  • Cyclopentyl chain : Modulates steric bulk, affecting target selectivity .
  • Ethyl linker : Provides conformational flexibility for optimal binding .

How to assess selectivity against off-target proteins?

Q. Advanced

  • Kinase profiling : Use KinomeScan to evaluate inhibition of 468 kinases .
  • Thermal shift assays : Monitor ΔTm shifts to identify off-target binding .
  • CRISPR screens : Identify synthetic lethality in gene-knockout cell lines .

What strategies mitigate cytotoxicity in early development?

Q. Advanced

  • Prodrug design : Mask sulfonamide with ester groups to reduce off-target effects .
  • SAR-guided modifications : Replace cyclopentyl with smaller alkyl groups (e.g., isopropyl) to lower toxicity .

How to design stability studies for long-term storage?

Q. Basic

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) .
  • Analytical monitoring : Track decomposition via HPLC at t = 0, 1, 3, 6 months.
ConditionDegradation ProductsStability Recommendation
40°C, 75% RHHydrolyzed sulfonamideStore at -20°C, desiccated
Light exposurePhoto-oxidized pyrazoleAmber glass containers

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